
2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which combines the properties of 2,3,3a,7a-tetrahydro-1H-indene, cycloocta-1,5-diene, and iridium. The presence of iridium, a transition metal, imparts unique catalytic properties to the compound, making it valuable in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium typically involves the coordination of iridium with 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene ligands. One common method involves the reaction of iridium trichloride with 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iridium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxides.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: Ligand substitution reactions can occur, where the ligands (2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene) are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands.
科学研究应用
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium involves the coordination of the iridium center with the ligands, which facilitates various catalytic processes. The iridium atom acts as a central metal that can undergo oxidation and reduction, enabling it to participate in redox reactions. The ligands stabilize the iridium center and enhance its reactivity towards specific substrates. Molecular targets and pathways involved in its action include the activation of small molecules like hydrogen and carbon monoxide, which are essential in catalytic cycles.
相似化合物的比较
Similar Compounds
2,3,3a,4-Tetrahydro-1H-indene: Similar in structure but lacks the iridium center.
3a,4,7,7a-Tetrahydro-1H-indene-1,3(2H)-dione: Contains a different functional group and lacks the iridium center.
(S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione: A stereoisomer with different substituents and no iridium.
Uniqueness
The uniqueness of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium lies in the presence of the iridium center, which imparts exceptional catalytic properties. The combination of 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene ligands further enhances its stability and reactivity, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C17H24Ir |
|---|---|
分子量 |
420.6 g/mol |
IUPAC 名称 |
2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium |
InChI |
InChI=1S/C9H12.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-2,4-5,8-9H,3,6-7H2;1-2,7-8H,3-6H2; |
InChI 键 |
CKOOZMYZHOMAEH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=CC=CC2C1.C1CC=CCCC=C1.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)

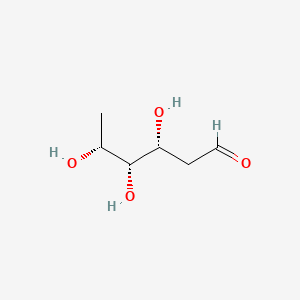
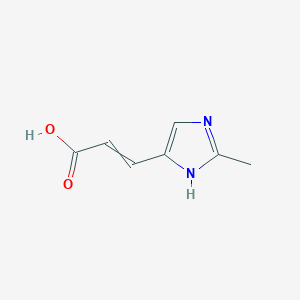
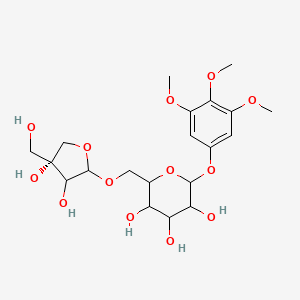

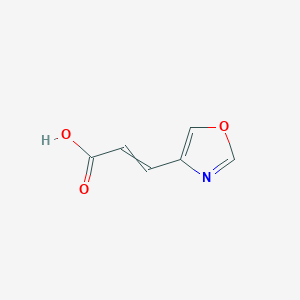
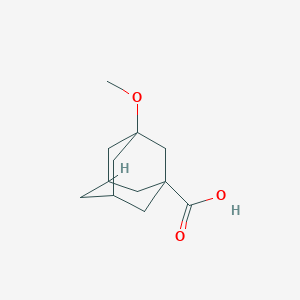



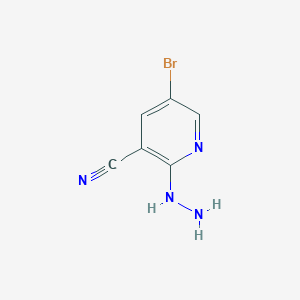
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
